2-(3-Bromobenzenesulfonyl)ethan-1-amine
Overview
Description
2-(3-Bromobenzenesulfonyl)ethan-1-amine is an organic compound that features a bromobenzene ring substituted with a sulfonyl group and an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromobenzenesulfonyl)ethan-1-amine typically involves the reaction of 3-bromobenzenesulfonyl chloride with ethan-1-amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromobenzenesulfonyl)ethan-1-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids or sulfonates.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted ethan-1-amines.
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of sulfides.
Scientific Research Applications
2-(3-Bromobenzenesulfonyl)ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: It is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-(3-Bromobenzenesulfonyl)ethan-1-amine depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromobenzenesulfonyl)ethan-1-amine
- 2-(2-Bromobenzenesulfonyl)ethan-1-amine
- 2-(3-Chlorobenzenesulfonyl)ethan-1-amine
Uniqueness
2-(3-Bromobenzenesulfonyl)ethan-1-amine is unique due to the position of the bromine atom on the benzene ring, which can influence its reactivity and interaction with other molecules. The specific arrangement of functional groups can lead to distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(3-bromophenyl)sulfonylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c9-7-2-1-3-8(6-7)13(11,12)5-4-10/h1-3,6H,4-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXBJZKOKSIGII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.